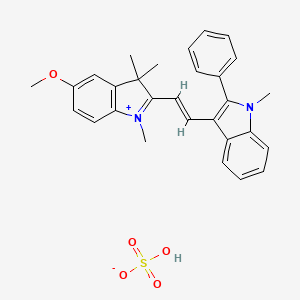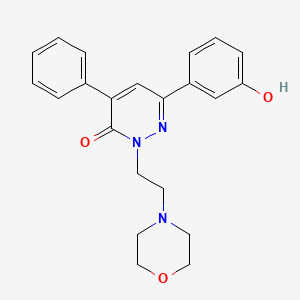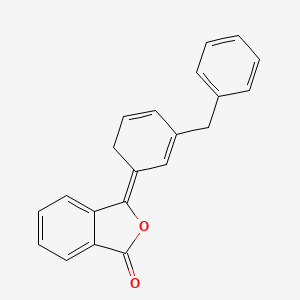
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a benzyl-substituted cyclohexadienylidene moiety fused to an isobenzofuranone core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzylcyclohexadiene Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where benzyl chloride reacts with cyclohexadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form Isobenzofuranone: The intermediate can then undergo cyclization with phthalic anhydride under acidic conditions to form the isobenzofuranone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylidenephthalide: Shares a similar isobenzofuranone core but lacks the cyclohexadienylidene moiety.
3-Benzylidene-2,4-dioxo-1,2,3,4-tetrahydroquinoline: Contains a benzylidene group and a fused ring system similar to the target compound.
Uniqueness
The uniqueness of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its benzyl-substituted cyclohexadienylidene moiety and isobenzofuranone core make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H16O2 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(3Z)-3-(3-benzylcyclohexa-2,4-dien-1-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O2/c22-21-19-12-5-4-11-18(19)20(23-21)17-10-6-9-16(14-17)13-15-7-2-1-3-8-15/h1-9,11-12,14H,10,13H2/b20-17- |
InChI-Schlüssel |
NXWQOZJLAIDELS-JZJYNLBNSA-N |
Isomerische SMILES |
C\1C=CC(=C/C1=C\2/C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C=CC(=CC1=C2C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
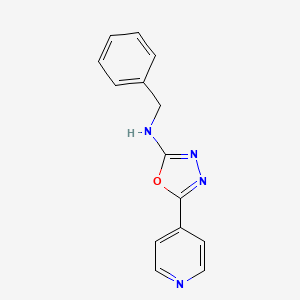
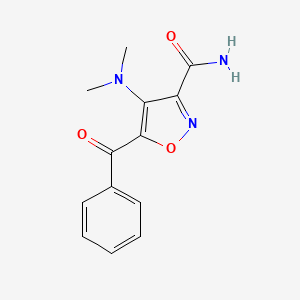
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
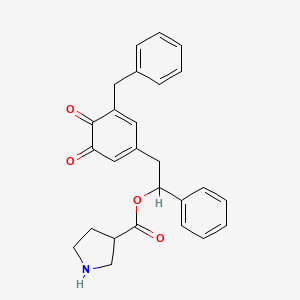
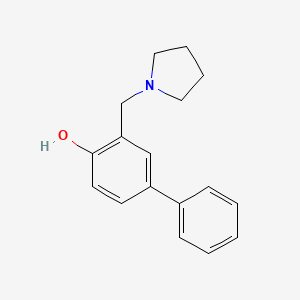
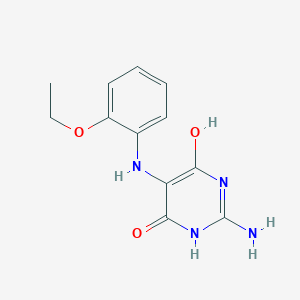
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)

